Voriconazole was developed by Pfizer and is marketed under the brand name Vfend. It is classified under the following categories:
Voriconazole synthesis involves several steps, primarily focusing on achieving high stereoselectivity due to the presence of two asymmetric carbon atoms, resulting in four possible stereoisomers. Two notable methods for synthesizing Voriconazole include:
Voriconazole has a complex molecular structure characterized by its triazole ring and fluorinated phenyl groups. Its molecular formula is , with a molecular weight of approximately 349.31 g/mol.
Key structural features include:
Voriconazole undergoes various chemical reactions during its synthesis and metabolism:
Voriconazole exerts its antifungal effects primarily through the inhibition of lanosterol demethylase, an enzyme involved in ergosterol biosynthesis. By blocking this enzyme, Voriconazole disrupts the formation of ergosterol, leading to compromised cell membrane integrity and ultimately fungal cell death.
Key points about its mechanism include:
Relevant data indicate that Voriconazole's stability can be influenced by light exposure and pH levels, necessitating careful handling during formulation .
Voriconazole is widely used in clinical settings for:
Its broad-spectrum activity against various fungi makes it a critical agent in antifungal therapy, particularly for patients with weakened immune systems or those undergoing aggressive treatments such as chemotherapy .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: